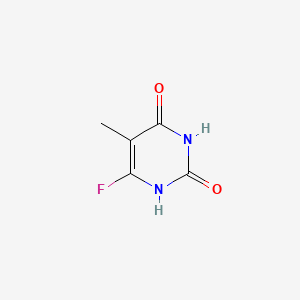

6-Fluorothymine

Vue d'ensemble

Description

6-Fluorothymine is an organic compound that is a derivative of thymine, one of the four nucleobases found in DNA and RNA. This compound (6-FT) is used in a variety of scientific research applications, including biochemical and physiological studies, and is gaining popularity as a tool for drug development. We will also discuss potential future directions for 6-FT research.

Applications De Recherche Scientifique

Imagerie médicale et diagnostics

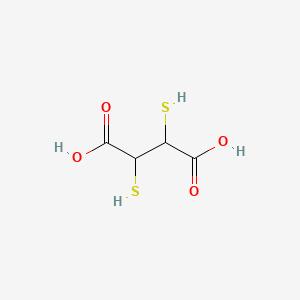

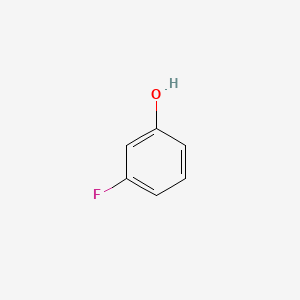

La 6-fluorothymine (6-FT) a gagné en importance dans l'imagerie médicale, en particulier dans la tomographie par émission de positons (TEP). Sa forme radiomarquée, la 6-[18^F]fluorothymidine (6-[18F]FLT), sert de traceur précieux pour l'évaluation de la prolifération cellulaire. En ciblant la thymidine kinase 1 (TK1), une enzyme impliquée dans la synthèse de l'ADN, la 6-[18F]FLT permet une visualisation non invasive de la croissance tumorale et de la réponse à la thérapie {svg_1}. Cette application est cruciale pour le diagnostic et le suivi du cancer.

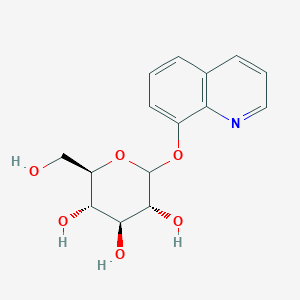

Neuroimagerie et neurologie

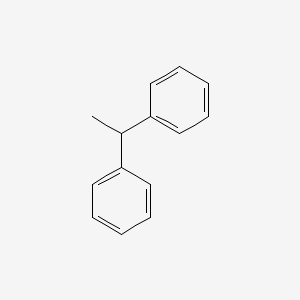

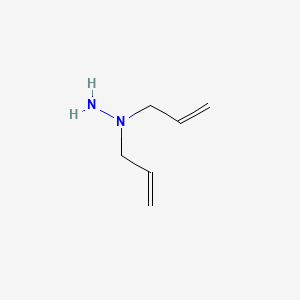

En neurologie, la 6-[18F]FDOPA (6-[18F]fluoro-L-DOPA) est devenue un puissant traceur TEP. Elle aide à l'imagerie des maladies neuropsychiatriques, des troubles du mouvement (comme la maladie de Parkinson) et des tumeurs cérébrales. De plus, la 6-[18F]FDOPA s'est avérée prometteuse pour le diagnostic des tumeurs neuroendocrines, des phéochromocytomes et des adénocarcinomes pancréatiques {svg_2}.

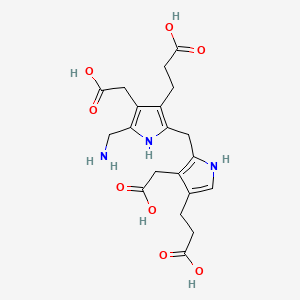

Chimie organofluorée et développement de médicaments

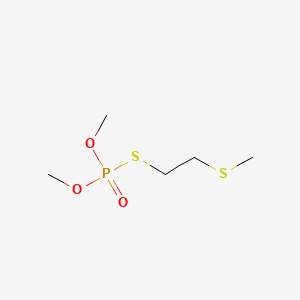

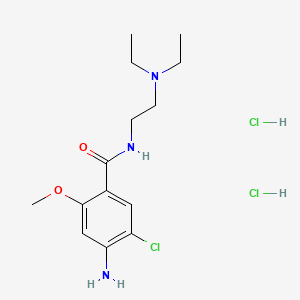

Les composés contenant du fluor jouent un rôle essentiel en chimie médicinale. Environ 20 % des médicaments commercialisés contiennent des atomes de fluor, notamment des médicaments populaires comme la fluoxétine, l'atorvastatine et le lansoprazole. L'incorporation du fluor améliore les propriétés des médicaments, telles que la stabilité métabolique, la lipophilie et l'affinité de liaison aux récepteurs. On s'attend à une croissance continue des médicaments fluorés en raison de leurs effets avantageux {svg_3}.

Échafaudages de colorants fluorescents

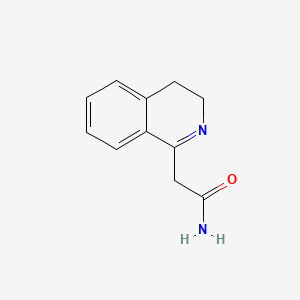

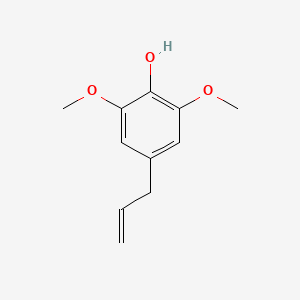

Le fluor contribue de manière significative à divers échafaudages de colorants, affectant les propriétés optiques et les applications. Notamment, les fluorophores contenant du fluor comme le BODIPY, la rhodamine, la phtalocyanine et la cyanine ont connu des améliorations en termes de perméabilité cellulaire, de solubilité et de propriétés de ciblage cellulaire. Ces avancées améliorent les techniques d'imagerie telles que l'imagerie par résonance magnétique (IRM), la TEP et l'imagerie proche infrarouge (NIR) {svg_4}.

Radiothérapie et thérapie ciblée

En radiothérapie, les composés marqués au fluor-18 permettent une administration précise de la dose aux tumeurs. Les chercheurs explorent de nouvelles méthodes de radiofluoration pour développer des thérapies ciblées. La 6-[18F]FLT, avec son absorption spécifique dans les cellules proliférantes, est prometteuse pour le traitement personnalisé du cancer.

En résumé, les applications de la this compound couvrent divers domaines, de l'imagerie médicale au développement de médicaments et aux sciences environnementales. Ses propriétés uniques continuent de stimuler l'innovation et d'améliorer notre compréhension des processus biologiques. 🌟 {svg_5} {svg_6} {svg_7}

Mécanisme D'action

Target of Action

6-Fluorothymine is a structural analogue of thymine . The primary target of this compound is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of this compound is thought to be the binding of the deoxyribonucleotide of the drug to thymidylate synthase (TS) to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA synthesis. By inhibiting the function of TS, it disrupts the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . This disruption can lead to downstream effects such as impaired cell division and growth .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution in the body can be influenced by various factors, including its chemical properties, the route of administration, and the individual’s metabolic rate .

Result of Action

The inhibition of TS by this compound leads to a disruption in DNA synthesis. This can result in impaired cell division and growth, potentially leading to cell death . This makes this compound a potential antiviral agent and a precursor to other drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s metabolism .

Analyse Biochimique

Biochemical Properties

6-Fluorothymine plays a significant role in biochemical reactions due to its structural similarity to thymine. It interacts with various enzymes and proteins, including thymidylate synthase, which is crucial for DNA synthesis. The interaction with thymidylate synthase inhibits the enzyme’s activity, leading to a decrease in thymidine monophosphate (TMP) production, which is essential for DNA replication and repair . Additionally, this compound can be incorporated into DNA, causing errors in DNA replication and transcription.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis and repair mechanisms. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA and RNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to TMP, leading to a depletion of thymidine triphosphate (TTP) and subsequent DNA synthesis inhibition . Additionally, this compound can be misincorporated into DNA, causing mutations and strand breaks that trigger DNA damage response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe DNA damage, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase . These enzymes convert this compound into its active metabolites, which can then be incorporated into DNA or further metabolized into inactive forms . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of nucleotide pools and disrupt normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be phosphorylated and incorporated into DNA or RNA . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRTVDABIUUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185369 | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-36-3 | |

| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-fluorothymine contribute to the synthesis of novel nucleosides with potential biological activity?

A1: this compound serves as a versatile building block in nucleoside synthesis. The fluorine atom at the C-6 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents. This unique reactivity has been exploited to synthesize a range of 6-substituted thymine nucleosides, including those with methoxy (OMe) and amine (NH2) groups []. These modifications can significantly alter the nucleoside's interactions with biological targets, potentially leading to enhanced antiviral activity.

Q2: What is the significance of synthesizing 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound?

A2: The synthesis of 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound combines the structural features of two important nucleoside analogs. The 2′-fluoro-arabinofuranosyl sugar moiety is found in several clinically relevant antiviral drugs. By incorporating this moiety into this compound nucleosides, researchers aim to develop compounds with enhanced antiviral potency and potentially novel mechanisms of action [].

Q3: How are this compound nucleosides characterized structurally?

A3: Various spectroscopic techniques are employed to elucidate the structure of synthesized this compound nucleosides. These include ultraviolet-visible (UV), nuclear magnetic resonance (NMR), circular dichroism (CD), and mass spectrometry (MS) []. These techniques provide information about the compound's molecular weight, functional groups, three-dimensional arrangement, and fragmentation patterns, confirming the successful synthesis and characterizing the final nucleoside structures.

Q4: What are the known antiviral activities of 6-substituted thymine nucleosides?

A4: Research has demonstrated that certain 6-substituted thymine nucleosides exhibit significant antiviral activity against influenza A virus strains []. This finding highlights the potential of modifying this compound to generate novel antiviral agents. Further research is crucial to understand the specific mechanisms of action and to explore the activity of these compounds against other viral targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[h]quinoline](/img/structure/B1196314.png)

![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)